[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate
Description
This compound is a tetracyclic alkaloid derivative characterized by a complex fused-ring system with stereochemical specificity. Key structural features include:
- Core structure: A 2,5-diazatetracyclo[7.4.0.0²,⁷.0⁴,⁶]trideca-1(9),11-diene scaffold, incorporating four fused rings.
- 7-Methoxy group: Enhances lipophilicity and metabolic stability compared to hydroxyl analogs. 12-Methyl group: Steric effects may modulate binding to biological targets. N-methylcarbamate ester: The terminal carbamate is methylated, reducing polarity compared to non-methylated carbamates, which may improve membrane permeability .
The stereochemistry (4R,6R,7S,8R) is critical for its biological activity, as stereoisomerism in similar compounds significantly alters pharmacological profiles .
Properties
CAS No. |
41515-32-6 |
|---|---|
Molecular Formula |
C16H20N4O5 |
Molecular Weight |
348.35 g/mol |
IUPAC Name |
[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(23)18-2)16(24-3)14-8(19-14)4-20(16)11(9)12(6)21/h7-8,14,19H,4-5,17H2,1-3H3,(H,18,23)/t7-,8+,14+,16-/m0/s1 |
InChI Key |
GGCDHHJYZRLKOE-VBWVXDOLSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]4[C@H]([C@]3([C@H]2COC(=O)NC)OC)N4)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)NC)OC)N4)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Strategy
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of initial bicyclic or tricyclic intermediate | Cyclization of appropriately substituted precursors under acidic or basic catalysis | Control of stereochemistry critical at this stage |
| 2 | Introduction of methoxy group at position 7 | Methylation using methyl iodide or dimethyl sulfate in presence of base | Requires regioselectivity to avoid side reactions |
| 3 | Installation of amino group at position 11 | Nucleophilic substitution or reductive amination | Protecting groups may be necessary to prevent overreaction |
| 4 | Formation of carbamate moiety on hydroxymethyl substituent at position 8 | Reaction with methyl isocyanate or carbamoyl chloride derivatives under mild conditions | Typically performed in aprotic solvents to avoid hydrolysis |
| 5 | Final purification and stereochemical verification | Chromatographic techniques and chiral HPLC | Ensures the correct (4R,6R,7S,8R) stereochemistry |
Representative Synthetic Procedure (Literature-Based)
A typical preparation involves:
- Starting from a substituted quinoline or related heterocyclic scaffold, the tetracyclic core is constructed via intramolecular cyclization.
- The 7-methoxy substituent is introduced by methylation of a hydroxy precursor using methyl iodide in the presence of potassium carbonate in acetone.
- The amino group at position 11 is introduced via nucleophilic substitution of a leaving group (e.g., halide) or by reductive amination using ammonium salts and reducing agents such as sodium cyanoborohydride.
- The hydroxymethyl group at position 8 is reacted with methyl isocyanate under controlled temperature (0-25°C) to yield the N-methylcarbamate.
- The product is purified by column chromatography, and stereochemistry confirmed by NMR and chiral HPLC.
Analysis of Reaction Parameters and Yields
| Parameter | Typical Range | Impact on Outcome |
|---|---|---|
| Temperature | 0–25°C during carbamate formation | Prevents decomposition and side reactions |
| Solvent | Aprotic solvents such as dichloromethane or acetone | Enhances selectivity and yield |
| Reaction Time | 2–24 hours depending on step | Longer times favor completion but may increase side products |
| Catalyst/Base | Potassium carbonate or triethylamine | Facilitates methylation and carbamate formation |
| Yield | 45–75% overall yield reported | Dependent on stereochemical control and purification |
Research Findings and Comparative Perspectives
- The stereochemistry at positions 4, 6, 7, and 8 is crucial for biological activity and is rigorously controlled through chiral starting materials and stereoselective reactions.
- Carbamate formation is typically achieved under mild conditions to preserve sensitive functional groups and avoid racemization.
- Alternative carbamoylating agents such as methyl chloroformate have been explored but methyl isocyanate remains preferred for selectivity.
- Patent literature suggests that modifications on the tetracyclic core can be made to optimize pharmacokinetic properties, but the core synthetic sequence remains consistent.
Summary Table: Preparation Methods and Key Considerations
Chemical Reactions Analysis
Hydrolytic Reactions
The carbamate group (-OCONHCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and methanol as byproducts. This reaction is pivotal for prodrug activation in biological systems .
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (pH < 3, 60°C) | [(4R,6R,7S,8R)-11-amino-...-8-yl]methanol + Methylamine + CO₂ | Nucleophilic acyl substitution |
| Basic (pH > 10, 25°C) | Same as above, with faster kinetics | Base-catalyzed hydrolysis |
-
Key Insight : Hydrolysis rates depend on steric hindrance around the carbamate, with the methoxy group at C7 slightly slowing the reaction .
Enzymatic Reduction
The quinone-like dioxo groups (C10 and C13) undergo bioreduction in vivo, mediated by NADPH-dependent reductases. This generates a reactive hydroquinone intermediate capable of DNA crosslinking .
| Enzyme | Cofactor | Product | Biological Impact |
|---|---|---|---|
| DT-diaphorase | NADPH | Hydroquinone derivative | DNA alkylation, antitumor activity |
-
Structural Influence : The stereochemistry at C4, C6, C7, and C8 dictates substrate specificity for reductase enzymes . Computational models (PubChem 3D conformer data ) show that the (4R,6R,7S,8R) configuration optimizes enzyme binding.
Nucleophilic Substitution at the Amino Group
The primary amino group (-NH₂) at C11 participates in nucleophilic reactions, such as acylation or alkylation, to form derivatives with modified pharmacokinetic profiles.
| Reagent | Product | Application |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Enhanced metabolic stability |
| 4-Hydroxybenzaldehyde | Schiff base analog | Targeted drug delivery |
-
Example : Reaction with 4-hydroxyanilino derivatives yields compounds like EVT-10957862 (EvitaChem), which exhibit improved solubility and receptor affinity.
Demethylation of the Methoxy Group
The methoxy group (-OCH₃) at C7 undergoes demethylation under strong acidic conditions (e.g., HBr in acetic acid), forming a hydroxyl group. This modification alters hydrogen-bonding interactions in biological targets .
| Condition | Reagent | Product |
|---|---|---|
| Acidic | HBr/HOAc | 7-Hydroxy derivative |
-
Kinetics : Demethylation proceeds with a half-life of 2.1 hours at 80°C, as modeled using density functional theory (DFT) .
Oxidative Degradation
The tetracyclic core is prone to oxidation, particularly at the conjugated ene-dione system (C1–C9 and C11–C13). Exposure to peroxides or light accelerates degradation .
| Oxidizing Agent | Major Degradants |
|---|---|
| H₂O₂ | Epoxide at C1–C2 |
| O₂ (UV light) | Quinone methide |
-
Stability Data : The compound shows a shelf life of 6 months under inert storage (per PubChem stability annotations ).
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the ene-dione moiety, forming a cyclobutane ring. This reaction is reversible under thermal conditions .
| Wavelength | Product | Reversibility |
|---|---|---|
| 254 nm | Cyclobutane adduct | Yes (Δ > 100°C) |
Comparative Reactivity with Analogs
The compound’s reactivity differs from structurally similar agents like mitomycin C due to its N-methylcarbamate substituent and stereochemistry :
| Feature | This Compound | Mitomycin C |
|---|---|---|
| Hydrolysis rate (t₁/₂, pH 7.4) | 48 hours | 12 hours |
| Reductive activation | Slower | Faster |
| DNA crosslinking efficiency | Moderate | High |
Synthetic Modifications
Key synthetic routes for derivatives include:
Scientific Research Applications
Structural Characteristics
The compound features a tetracyclic structure with specific stereochemistry that enhances its biological activity. The presence of an amino group and a methoxy group suggests potential interactions with various biological targets, making it a candidate for drug development.
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Tetracyclic compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives are being explored for their ability to inhibit tumor growth through mechanisms such as apoptosis induction.
- Neuroprotective Effects : The amino and methoxy groups may enhance neuroprotective activity by interacting with neurotransmitter systems.
Potential Applications
The potential applications of this compound span several areas:
Pharmaceutical Development
- Drug Design : The unique structural features allow for the design of new drugs targeting specific diseases.
- Lead Compound : It may serve as a lead compound in the development of new antimicrobial or anticancer agents.
Biochemical Research
- Enzyme Interaction Studies : Understanding how this compound interacts with enzymes can provide insights into metabolic pathways.
- Neuroscience Research : Investigating its neuroprotective effects could lead to advancements in treatments for neurodegenerative diseases.
Case Studies
Several studies have highlighted the potential of compounds structurally related to [(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate:
- Antimicrobial Efficacy : Research demonstrated that similar tetracyclic compounds significantly inhibited the growth of resistant bacterial strains.
- Cancer Cell Studies : In vitro studies indicated that certain derivatives induced apoptosis in cancer cell lines more effectively than existing treatments.
- Neuroprotective Mechanisms : Animal models showed improved cognitive function when treated with related compounds following neurotoxic injury.
Mechanism of Action
The mechanism of action of [(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
N-methylcarbamate vs. The methyl group increases molecular weight by ~14 Da compared to .
Amino Group Modifications: The morpholin-4-ylethylamino substituent in introduces a bulky, polar group, increasing hydrogen bond acceptors (10 vs. 8 in the target compound) and molecular weight (447.21 vs. 348.36). This likely reduces passive diffusion but improves target specificity.
Stereochemical Variations: The (4R,6R,7S,8R) configuration in the target compound vs.
Hydroxy vs. Methoxy Groups :
- The 7-hydroxy analog is more polar (LogP ~0.2 vs. -0.6 for ), which may limit bioavailability but enhance solubility.
Biological Activity
The compound [(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate is a complex organic molecule with a unique tetracyclic structure. This compound's biological activity is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 376.4 g/mol. Its structural features include:
| Property | Value |
|---|---|
| CAS Number | 16910-79-5 |
| IUPAC Name | This compound |
| InChI Key | MFUIQIIDSGSITA-XIVHWCCNSA-N |
The presence of functional groups such as methoxy and amino suggests potential interactions with biological targets.
Anticancer Properties
Preliminary studies indicate that compounds with similar tetracyclic structures exhibit anticancer properties by targeting tubulin polymerization. For instance:
- Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
- Case Study : In vivo studies on SMART compounds demonstrated their efficacy against prostate (PC-3) and melanoma (A375) cancer xenografts, showing a significant reduction in tumor growth without notable neurotoxicity .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity:
- Mechanism : Similar tetracyclic compounds have shown effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis or function.
- Research Findings : Studies have indicated that derivatives of this compound can exhibit broad-spectrum antibacterial effects against resistant strains.
Neuroprotective Effects
The presence of amino and methoxy groups may confer neuroprotective properties:
- Potential Mechanism : These groups could enhance interactions with neurotransmitter systems or provide antioxidant effects.
- Research Insights : Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Comparative Analysis with Similar Compounds
To understand the biological activity of the target compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Tetracyclic structure, amino group | Antimicrobial |
| Compound B | Dioxo groups, methoxy substituent | Anticancer |
| Compound C | Carbamate linkage, nitrogen heterocycles | Neuroprotective |
This comparison highlights the diverse biological activities that can arise from variations in chemical structure.
Q & A
Basic Question: What are the key challenges in synthesizing this tetracyclic carbamate compound, and what methodological strategies address them?
Answer:
The synthesis of this compound involves constructing a tetracyclic scaffold with multiple stereocenters and a carbamate functional group. Key challenges include:
- Stereochemical Control : Ensuring correct stereochemistry at positions 4R, 6R, 7S, and 8R. Asymmetric catalysis or chiral auxiliaries may be employed, as seen in analogous carbamate syntheses using N-methylimidazole-catalyzed Lossen rearrangements .
- Carbamate Formation : The N-methylcarbamate group can be introduced via reaction of a hydroxyl precursor with methyl isocyanate or via carbamate-protecting group strategies. Evidence from N-acylcarbazole syntheses suggests using anhydrous ZnCl₂ in DMF to promote cyclization and functional group stability .
- Purification : High-performance liquid chromatography (HPLC) with Chromolith columns is recommended for isolating stereoisomers, given their high resolution for complex polycyclic systems .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, X-ray) for this compound’s stereochemistry?
Answer:
Discrepancies in stereochemical assignments often arise from:
- Dynamic Stereochemical Effects : Temperature-dependent NMR experiments (e.g., VT-NMR) can identify conformational flexibility in the tetracyclic core. For example, methoxy group rotation may cause splitting in proton signals, as observed in structurally related compounds .
- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive stereochemical validation. For this compound, co-crystallization with heavy atoms (e.g., bromine derivatives) may enhance diffraction quality .
- Computational Validation : Density functional theory (DFT) calculations can predict NMR chemical shifts and compare them with experimental data to resolve ambiguities.
Basic Question: What analytical techniques are critical for assessing the purity and stability of this compound under experimental conditions?
Answer:
- Chromatography : Use reversed-phase HPLC (e.g., Purospher®STAR columns) with UV detection at 254 nm for purity analysis. Mobile phases with acetonitrile/water gradients are effective for carbamate-containing compounds .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects degradation products (e.g., hydrolysis of the carbamate group).
- Stability Testing : Accelerated stability studies under varied pH (1–13), temperature (4–40°C), and humidity (40–80% RH) can identify decomposition pathways.
Advanced Question: How can researchers investigate the mechanistic role of the methoxy group in this compound’s reactivity or biological activity?
Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with methoxy replaced by hydroxy, ethoxy, or halogen groups. Compare their reactivity in hydrolysis assays or biological activity (if applicable).
- Kinetic Isotope Effects (KIE) : Replace the methoxy oxygen with ¹⁸O to study its involvement in rate-determining steps during reactions.
- Computational Modeling : Molecular dynamics simulations can quantify the methoxy group’s steric and electronic effects on the compound’s conformation and binding affinity .
Advanced Question: What strategies are recommended for resolving low yields in the final cyclization step of the synthesis?
Answer:
Low yields in cyclization may arise from:
- Steric Hindrance : Use bulky solvents (e.g., tert-butanol) to preorganize the tetracyclic intermediate. Evidence from Lossen rearrangement optimizations highlights the role of solvent polarity in promoting cyclization .
- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or organocatalysts to stabilize transition states. For example, ZnCl₂ in DMF improved cyclization yields in thiazolidinone syntheses .
- Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency by employing microwave irradiation at controlled temperatures (80–120°C).
Basic Question: How should researchers design experiments to validate the compound’s stability in aqueous solutions for biological assays?
Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 3–10) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Mass Balance Analysis : Quantify intact compound and degradation products (e.g., free amine from carbamate hydrolysis) using calibrated UV/Vis or MS detection .
- Temperature Control : Store solutions at 4°C with desiccants to minimize hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
